molecular formula BeF2O2 B1595220 Beryllium;dihypofluorite CAS No. 63990-88-5

Beryllium;dihypofluorite

Cat. No.: B1595220
CAS No.: 63990-88-5
M. Wt: 79.008 g/mol
InChI Key: FWHZVAHNIWPYND-UHFFFAOYSA-N
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Description

Beryllium fluoride (BeF₂) is a covalent inorganic compound characterized by its high solubility in water and unique coordination chemistry. It is synthesized via the reaction of beryllium oxide with hydrofluoric acid, forming a tetrahedral [BeF₄]²⁻ complex in aqueous solutions . BeF₂ exhibits structural flexibility under high pressure, adopting novel polymorphic phases distinct from other group II difluorides . Its high electronegativity and small ionic radius enable strong orbital overlap with ligands, influencing its reactivity and applications in materials science .

Properties

CAS No.

63990-88-5

Molecular Formula

BeF2O2

Molecular Weight

79.008 g/mol

IUPAC Name

beryllium;dihypofluorite

InChI

InChI=1S/Be.2FO/c;2*1-2/q+2;2*-1

InChI Key

FWHZVAHNIWPYND-UHFFFAOYSA-N

SMILES

[Be+2].[O-]F.[O-]F

Canonical SMILES

[Be+2].[O-]F.[O-]F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Beryllium Oxide (BeO)

Property BeF₂ BeO
Solubility Soluble in neutral pH (forms [BeF₂(H₂O)₂] complexes) Insoluble; reacts with water to form Be(OH)₂
Structure Covalent network or ionic complexes Wurtzite (hexagonal) crystal structure
Toxicity Highly toxic; causes chronic beryllium disease (CBD) Less soluble but still hazardous via inhalation
Applications Flux in glass manufacturing, nuclear reactors Ceramics, thermal conductivity substrates

BeF₂’s solubility contrasts sharply with BeO, which hydrolyzes to insoluble Be(OH)₂ in neutral environments .

Comparison with Beryllium Hydroxide (Be(OH)₂)

Property BeF₂ Be(OH)₂
Solubility Soluble in water Insoluble in neutral pH
Reactivity Forms stable fluoro-complexes (e.g., [BeF₄]²⁻) Amphoteric; dissolves in strong acids/bases
Thermal Stability Decomposes at high temperatures (>800°C) Dehydrates to BeO at ~400°C

Be(OH)₂’s amphoteric nature allows it to act as a precursor for BeO, whereas BeF₂’s stability in solution facilitates its use in electrochemical applications .

Comparison with Other Group II Difluorides (MgF₂, CaF₂)

Property BeF₂ MgF₂ CaF₂
Crystal Structure High-pressure polymorphs (e.g., α-quartz analog) Rutile (tetragonal) Fluorite (cubic)
Melting Point ~552°C 1263°C 1418°C
Ionic Character Predominantly covalent Ionic-covalent hybrid Highly ionic

BeF₂’s covalent bonding and low melting point distinguish it from MgF₂ and CaF₂, which exhibit stronger ionic character and higher thermal stability . These differences underpin BeF₂’s role in specialized applications, such as optical glass production .

Toxicological and Environmental Considerations

  • BeF₂ Toxicity: Classified as a carcinogen (IARC Group 1) due to its association with lung cancer and CBD in occupational settings . Its solubility enhances systemic absorption compared to BeO .
  • Regulatory Limits : OSHA mandates a permissible exposure limit (PEL) of 0.2 µg/m³ for beryllium compounds, emphasizing rigorous air monitoring and PPE use .
  • Environmental Fate : BeF₂’s solubility increases its mobility in aquatic systems, necessitating containment strategies in industrial waste .

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